molecular formula C11H11N3OS B7459950 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B7459950
M. Wt: 233.29 g/mol
InChI Key: IHBUFHLBJVDDOY-UHFFFAOYSA-N
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Description

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as AMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMTB is a thiazole derivative that has been synthesized using a variety of methods. In

Scientific Research Applications

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been used to study the function of transient receptor potential melastatin 8 (TRPM8) channels in the nervous system. In pharmacology, 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been investigated for its potential as a drug target for various diseases, including cancer and diabetes. In toxicology, 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been used to study the effects of environmental toxins on the nervous system.

Mechanism of Action

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a potent inhibitor of TRPM8 channels, which are involved in the sensation of cold temperatures. TRPM8 channels are also involved in various physiological processes, including pain sensation, bladder function, and prostate cancer progression. 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide binds to the extracellular domain of TRPM8 channels, preventing the influx of calcium ions into the cell and inhibiting channel activity.
Biochemical and Physiological Effects:
4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide inhibits TRPM8 channel activity in a dose-dependent manner. In vivo studies have shown that 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide reduces cold sensitivity in mice and rats. 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the growth of prostate cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potency as a TRPM8 channel inhibitor. 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have a higher affinity for TRPM8 channels than other inhibitors, such as menthol and icilin. However, one limitation of using 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide is its potential off-target effects. 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit other ion channels, including TRPA1 and TRPV1 channels, at high concentrations.

Future Directions

There are several future directions for research on 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide. One area of interest is the development of more potent and selective TRPM8 channel inhibitors based on the structure of 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide. Another area of interest is the investigation of the role of TRPM8 channels in various diseases, including cancer and diabetes. Additionally, the potential off-target effects of 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide need to be further investigated to better understand its mechanism of action.

Synthesis Methods

The synthesis of 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been achieved using various methods. One of the most common methods involves the reaction of 4-aminobenzamide with 4-methyl-2-thiocyanatothiazole in the presence of a base such as sodium hydroxide. Other methods involve the use of different reagents and catalysts, including copper(II) chloride, sodium hydride, and palladium on carbon.

properties

IUPAC Name

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-6-16-11(13-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBUFHLBJVDDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide

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